(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

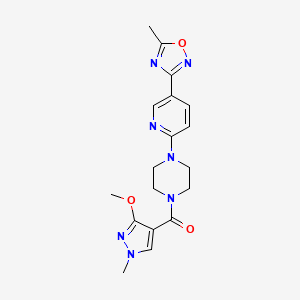

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic hybrid featuring a pyrazole core linked via a piperazine bridge to a pyridine-oxadiazole moiety. Its structural complexity arises from:

- Piperazine linker: Known to improve solubility and conformational flexibility, facilitating interactions with target receptors .

- Oxadiazole-pyridine unit: The 1,2,4-oxadiazole ring is a bioisostere for esters or amides, offering metabolic stability and hydrogen-bonding capabilities .

This compound’s design aligns with trends in medicinal chemistry to merge pharmacophoric fragments for multitarget activity.

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-12-20-16(22-28-12)13-4-5-15(19-10-13)24-6-8-25(9-7-24)18(26)14-11-23(2)21-17(14)27-3/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZKNGSQIXFRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN(N=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone, with the CAS number 1396883-92-3, is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure includes pyrazole and oxadiazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396883-92-3 |

| Molecular Formula | C₁₈H₂₁N₇O₃ |

| Molecular Weight | 383.4 g/mol |

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown potent activity against various cancer cell lines. One study reported that oxadiazole derivatives displayed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The interaction of these compounds with specific molecular targets is crucial for their anticancer efficacy.

Antimicrobial Activity

Compounds with oxadiazole rings have also been studied for their antimicrobial properties. The unique structure allows them to inhibit bacterial growth effectively. Research has shown that certain oxadiazole derivatives demonstrate significant inhibition against pathogenic bacteria, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes in the body. This binding can modulate various signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

- Anticancer Studies : A series of studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example, a derivative exhibited an IC50 value lower than that of doxorubicin in Jurkat cells, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

- Docking Studies : Molecular docking studies have been conducted to predict the interaction between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies reveal how modifications in the chemical structure can enhance binding affinity and biological activity .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Techniques may include:

- Condensation Reactions : Combining pyrazole derivatives with piperazine and oxadiazole moieties.

- Functional Group Modifications : Modifying existing groups to enhance biological activity or solubility.

Antimicrobial Activity

Research has shown that compounds containing pyrazole and oxadiazole moieties exhibit antimicrobial properties. For example, studies have demonstrated that similar derivatives have shown promising results against various bacterial and fungal strains, suggesting that this compound may also possess significant antimicrobial activity .

Anticancer Properties

The pyrazole ring has been associated with anticancer activity. A study on related pyrazole compounds indicated that they could induce cytotoxic effects on cancer cell lines, highlighting the potential of this compound in cancer therapeutics .

Case Studies and Research Findings

- Microbiological Evaluation :

- Antioxidant Activity :

- Molecular Docking Studies :

Potential Applications

The applications of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can be categorized as follows:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial and anticancer agents |

| Drug Design | Use in molecular docking studies for predicting interactions with targets |

| Agrochemicals | Potential use in developing new pesticides or herbicides |

| Antioxidant Formulations | Inclusion in formulations aimed at reducing oxidative stress |

Chemical Reactions Analysis

Key Reactants and Functional Groups

| Component | Role in Synthesis |

|---|---|

| 1,2,4-Oxadiazole | Heterocyclic fragment |

| Pyridine | Core aromatic ring |

| Piperazine | Linking group |

| Pyrazole | Methanone substituent |

| Methanone functional group | Bridging the pyrazole and piperazine |

Formation of the 1,2,4-Oxadiazole-Pyridine Fragment

The 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl fragment is critical. A plausible pathway involves:

-

Condensation of amidines : Amidines react with acetyl chloride to form oxadiazoles. For example, 6- dioxolan-2-yl-N-hydroxy-pyridine-2-carboxamidine reacts with acetyl chloride to yield 2- dioxolan-2-yl-6-(methyl-5-oxadiazol-3-yl)pyridine .

-

Cyclization : Subsequent steps involve deprotection and purification to isolate the oxadiazole-pyridine fragment .

Reagents : Acetyl chloride, pyridine, reflux conditions (2–3 hours).

Substitution of Piperazine

The piperazine group is introduced via nucleophilic substitution. A pyridin-2-yl-methylamine derivative reacts with a piperazine precursor, such as 1-Boc-piperazine , under alkaline conditions (e.g., potassium acid sulfate) .

Example Reaction :

6- dioxolan-2-yl-pyridine-2-carboxamidine → Reacts with acetyl chloride → 2- dioxolan-2-yl-6-(methyl-5-oxadiazol-3-yl)pyridine → Coupling with piperazine .

Coupling of the Pyrazole Group

The 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety is synthesized separately and then coupled to the piperazine via a methanone bridge. Key steps include:

-

Pyrazole formation : Condensation of a hydrazine derivative with a ketone, followed by oxidation. For example, chalcones and arylhydrazines yield pyrazoles under catalytic conditions (e.g., copper triflate) .

-

Methanone coupling : The pyrazole is acylated (e.g., via Friedel-Crafts acylation) to introduce the methanone group, which then reacts with a piperazine derivative.

Reagents : N,N-dimethylformamide dimethylacetal, hydrazine hydrate, ethanol reflux .

Key Reaction Conditions and Yields

Pharmacological Activity

-

Platelet aggregation inhibition : Piperazine-containing analogs (e.g., 2-piperazin-1-yl-quinazolines ) show potent antiaggregative activity, suggesting potential applications in thrombosis therapy .

-

Monoacylglycerol lipase (MAGL) inhibition : Related compounds (e.g., JNJ-42226314 ) demonstrate high selectivity for MAGL, highlighting structural motifs critical for enzyme binding .

Metabolic Stability

-

Pharmacokinetics : Derivatives like PF-00734200 undergo hepatic metabolism, with routes including hydroxylation and glucuronidation .

Challenges and Optimizations

Comparison with Similar Compounds

Pyrazole-Piperazine Hybrids

- Compound from : 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Key differences:

- Lacks the oxadiazole ring; instead, it incorporates a pyridine ring directly linked to the pyrazole.

- Bulkier diphenyl and phenyl substituents on the pyrazole may reduce solubility compared to the methoxy-methyl group in the target compound.

Oxadiazole-Containing Derivatives

- Compound from : 4-(Aryldiazenyl-3,5-dimethylpyrazol-1-yl)(2-methyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4-phenyl-pyridin-3-yl]methanone Key differences:

- Replaces 1,2,4-oxadiazole with a triazole ring, altering electronic properties (triazoles are more electron-rich).

- Includes a diazenyl group, which may confer photochemical reactivity absent in the target compound.

Methoxy-Substituted Pyrazoles

- Compound from : 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Key differences:

- Features a hydroxypyranone-thiazole system instead of piperazine-oxadiazole.

- The 4-hydroxybenzylidene group introduces pH-dependent solubility, unlike the methoxy group in the target compound, which is less ionizable.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Structural and Functional Features

Metabolic Stability

- The 1,2,4-oxadiazole in the target compound is resistant to esterase-mediated hydrolysis, unlike ester-containing analogs (e.g., ’s pyrazole benzophenones), which may degrade rapidly in vivo .

Binding Affinity

- Piperazine linkers (target compound) enhance interactions with serotonin or dopamine receptors compared to rigid linkers (e.g., ’s indole-pyrazole hybrids) .

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of pyrazole derivatives with appropriate carbonyl precursors. For example, bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) are reacted with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65°C, 4–8 h) to form thiazole-pyrazole hybrids .

- Step 2: Introduction of the oxadiazole moiety via cyclization. Aryl nitriles or hydrazides can be treated with hydroxylamine under acidic conditions to form 1,2,4-oxadiazoles .

- Purification: Recrystallization (methanol or ethanol) or column chromatography (silica gel, DMF/EtOH mixtures) ensures product purity .

Basic: How to optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Selection: Ethanol or THF with glacial acetic acid as a catalyst enhances reaction efficiency for pyrazole-thiazole coupling .

- Stoichiometry: Maintain a 1:1 molar ratio of reactants (e.g., bromoacetyl compounds to thiosemicarbazide) to minimize side products .

- Reaction Time: Extended reflux (4–8 h) improves yields for cyclization steps, as observed in oxadiazole formation .

Advanced: How to address overlapping signals in NMR characterization?

Methodological Answer:

- 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping proton signals in aromatic regions, particularly for pyrazole and oxadiazole protons .

- Decoupling: Apply selective decoupling to distinguish methoxy (-OCH₃) and methyl (-CH₃) groups on the pyrazole ring .

- Crystallographic Validation: X-ray diffraction (e.g., as in ) provides definitive structural confirmation when spectral ambiguity arises .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes like 14-α-demethylase (CYP51) for antifungal studies, as suggested by molecular docking simulations .

- In Silico Screening: Use AutoDock Vina with PDB structures (e.g., 3LD6) to predict binding affinities before in vitro testing .

- In Vitro Validation: Employ microbroth dilution assays (CLSI guidelines) to determine MIC values against fungal strains like Candida albicans .

Data Contradiction: How to reconcile conflicting reports on reaction yields?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro on pyrazole) may reduce yields due to steric hindrance, whereas methoxy groups enhance solubility and reactivity .

- Catalyst Screening: Compare Cu(I)-catalyzed vs. thermal conditions for oxadiazole formation; CuSO₄/ascorbate systems often improve efficiency .

Advanced: What crystallographic insights are critical for structural analysis?

Methodological Answer:

- Hydrogen Bonding: Analyze intermolecular H-bonds (e.g., N–H⋯O) in crystal packing to explain stability and polymorphism .

- Torsion Angles: Measure dihedral angles between pyrazole and piperazine rings to assess conformational flexibility .

Basic: How to assess thermal stability for storage and handling?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere .

- Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions (e.g., reports mp 156–158°C for similar compounds) .

Advanced: How to establish structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation: Modify the oxadiazole’s methyl group to halogens or electron-deficient aryl rings and compare bioactivity .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., oxadiazole N-atoms) .

Basic: What analytical methods validate compound purity?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at λ = 254 nm for pyrazole/oxadiazole UV absorption .

- Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values .

Advanced: How to resolve stereochemical uncertainties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.